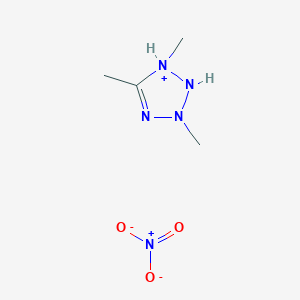
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate is a chemical compound with the molecular formula C4H11N5O3. It is a member of the tetrazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a tetrazole ring substituted with three methyl groups and a nitrate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate typically involves the reaction of tetrazole derivatives with methylating agents under controlled conditions. One common method is the methylation of 1H-tetrazole with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 50-60°C. The resulting product is then treated with nitric acid to form the nitrate salt .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced tetrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various tetrazole derivatives.
Biology: Employed in biochemical assays as a redox indicator due to its ability to undergo color changes upon reduction.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals with antimicrobial and anticancer properties.
Industry: Utilized in the manufacturing of dyes, pigments, and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate involves its interaction with various molecular targets and pathways. In biochemical assays, the compound acts as a redox indicator by accepting electrons and undergoing a color change. In medicinal applications, it interacts with cellular targets such as enzymes and receptors, leading to the modulation of biological pathways involved in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylhexahydro-1,3,5-triazine: Another nitrogen-containing heterocycle with applications in organic synthesis and as a corrosion inhibitor.
1,3,5-Trimethyl-1,3,5-triazacyclohexane: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
1,3,5-Trimethyl-1,3,5-triazine: Used in the production of resins and adhesives.
Uniqueness
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium nitrate is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits significant redox activity, making it valuable in biochemical assays and as a potential therapeutic agent .
Properties
CAS No. |
828268-78-6 |
|---|---|
Molecular Formula |
C4H11N5O3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1,3,5-trimethyl-1,2-dihydrotetrazol-1-ium;nitrate |
InChI |
InChI=1S/C4H10N4.NO3/c1-4-5-8(3)6-7(4)2;2-1(3)4/h6H,1-3H3;/q;-1/p+1 |
InChI Key |
IRKHHYUVRWNSHM-UHFFFAOYSA-O |
Canonical SMILES |
CC1=NN(N[NH+]1C)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Methoxyphenyl)methyl]amino}quinazoline-2-carboxylic acid](/img/structure/B14211047.png)
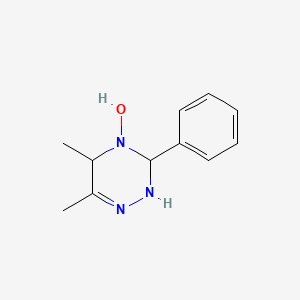
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)
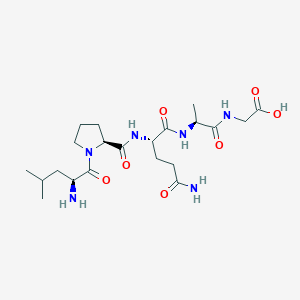
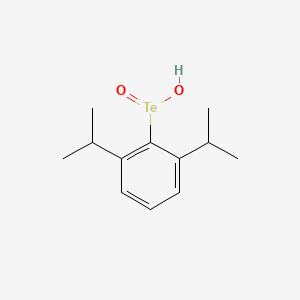
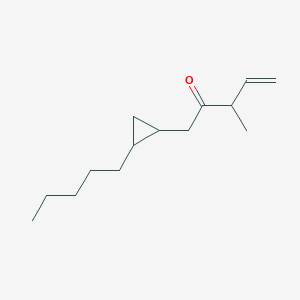
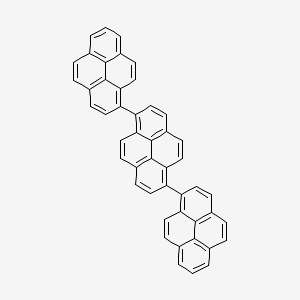
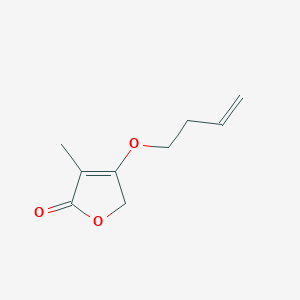
![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
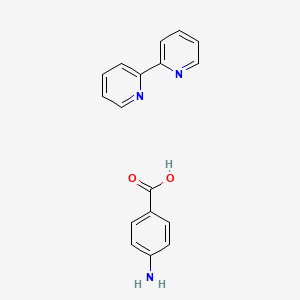
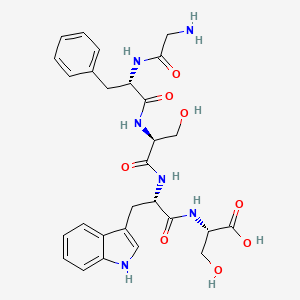
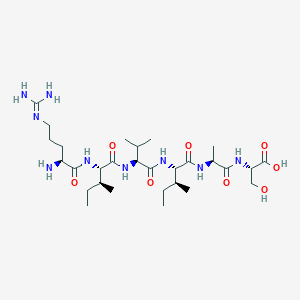
![Benzene, 1-[(4-bromophenyl)ethynyl]-3-(phenylethynyl)-](/img/structure/B14211122.png)
